N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
Molecular Formula |
C26H26N4O4S |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[5-[(4-methoxyphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H26N4O4S/c1-3-33-22-11-9-19(10-12-22)27-25(31)18-35-26-29-28-24(30(26)20-7-5-4-6-8-20)17-34-23-15-13-21(32-2)14-16-23/h4-16H,3,17-18H2,1-2H3,(H,27,31) |
InChI Key |
RJWAEQUYQSLHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for the Target Compound
Stepwise Assembly of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is constructed via cyclocondensation reactions. A common approach involves reacting thiosemicarbazides with carboxylic acid derivatives. For example, 4-(4-methoxyphenyl)-5-methyl-1,2,4-triazole-3-thiol serves as a key intermediate, synthesized by treating 4-methoxybenzoylhydrazine with carbon disulfide under alkaline conditions. Subsequent alkylation with (4-methoxyphenoxy)methyl chloride introduces the critical phenoxymethyl group at position 5 of the triazole ring.
Thioacetamide Linkage Formation
The thioether bridge is established through nucleophilic substitution. The thiol group of the triazole intermediate reacts with chloroacetamide derivatives in the presence of a base such as potassium carbonate. For instance, 2-chloro-N-(4-ethoxyphenyl)acetamide is coupled with the triazole-thiol intermediate in anhydrous dimethylformamide (DMF) at 60–70°C, yielding the target compound. This step requires precise stoichiometry to avoid side reactions, such as over-alkylation or oxidation of the thiol group.
Alternative Pathways via Cyclization
Recent patents describe a one-pot synthesis leveraging thiourea derivatives. Cyanobenzene precursors react with thioacetamide in hydrochloric acid-saturated DMF, forming the thioacetamide linkage in situ. While this method reduces step count, it demands strict control of reaction temperature (60–80°C) and pH to prevent hydrolysis of sensitive functional groups.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields (70–85%) are achieved using polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at 60–80°C. Prolonged heating above 90°C leads to decomposition, as evidenced by HPLC analysis of side products. Comparative studies reveal that DMF outperforms acetone or ethanol due to its superior solubility of aromatic intermediates.
Table 1: Solvent Impact on Reaction Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| DMF | 60 | 82 | 98.2 |
| Acetone | 50 | 68 | 95.5 |
| Ethanol | 70 | 45 | 91.0 |
Catalytic Systems
The addition of triethylamine (TEA) as a base enhances reaction rates by deprotonating the thiol group, facilitating nucleophilic attack. However, excess TEA (>2 eq.) promotes side reactions, reducing yields by 15–20%. Alternative catalysts like 4-dimethylaminopyridine (DMAP) show limited efficacy, likely due to steric hindrance from the triazole ring.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- IR Spectroscopy : A strong absorption band at 1,650 cm⁻¹ confirms the C=O stretch of the acetamide group. The triazole ring exhibits characteristic N–H bending at 1,540 cm⁻¹.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.45–6.85 (m, 12H, aromatic-H), 4.52 (s, 2H, –SCH₂–), 3.78 (s, 3H, OCH₃), 1.35 (t, 3H, CH₂CH₃).
- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₆H₂₆N₄O₄S: 490.1684; found: 490.1682.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Steps | Total Yield (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| Stepwise Assembly | 5 | 62 | 48 | 220 |
| One-Pot Cyclization | 3 | 71 | 24 | 180 |
| Hybrid Approach | 4 | 68 | 36 | 200 |
The one-pot method offers superior efficiency but requires specialized equipment for high-pressure reactions. In contrast, the stepwise approach allows better intermediate purification, critical for pharmaceutical applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioacetamide group (-S-C(=O)-N<) undergoes nucleophilic substitution under basic or acidic conditions. Key observations include:
-
Thiol-disulfide exchange : The sulfur atom in the thioacetamide group participates in redox reactions, forming disulfide bonds with thiol-containing compounds (e.g., cysteine derivatives) at pH 7–9.
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) replaces the thioether sulfur with alkyl groups, yielding S-alkylated derivatives .
Example Reaction Pathway :
Oxidation of Thioether Linkage
The sulfur atom in the thioether (-S-) moiety is susceptible to oxidation:
| Oxidizing Agent | Product | Conditions | Yield (%) |
|---|---|---|---|
| HO | Sulfoxide | RT, 6 hrs | 72–78 |
| KMnO | Sulfone | 60°C, 2 hrs | 85–90 |
Over-oxidation to sulfonic acid derivatives is observed with prolonged exposure to strong oxidizers .
Hydrolysis of Methoxy and Ethoxy Groups
Aromatic methoxy (-OCH) and ethoxy (-OCH) groups undergo acid-catalyzed hydrolysis:
-
Methoxy group : Cleavage with HBr/HOAc yields phenolic intermediates at 110°C (4–6 hrs) .
-
Ethoxy group : Requires harsher conditions (conc. HCl, 120°C) due to steric hindrance .
Kinetic Data :
Triazole Ring Reactivity
The 1,2,4-triazole core participates in:
-
Cycloaddition : Reacts with electron-deficient alkynes (e.g., DMAD) to form fused pyrazole-triazole hybrids under microwave irradiation .
-
Metal coordination : Binds to transition metals (e.g., Cu, Zn) via N3 and N4 atoms, forming stable complexes used in catalytic applications .
Esterification and Transesterification
The acetamide group (-NH-C(=O)-) reacts with alcohols or acyl chlorides:
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Esterification | Acetyl chloride | N-Acetylated derivative | Bioactivity modulation |
| Transesterification | Methanol | Methyl ester analog | Solubility enhancement |
Photochemical Degradation
UV irradiation (254 nm) induces bond cleavage:
-
Primary degradation pathway : Scission of the C-S bond in the thioacetamide group, generating phenyl radicals and acetamide fragments .
-
Half-life : 48–72 hrs under ambient light, necessitating storage in amber vials.
Enzymatic Modifications
In vitro studies with liver microsomes reveal:
-
Cytochrome P450-mediated oxidation : Hydroxylation at the 4-position of the phenyl ring (major metabolite) .
-
Glucuronidation : Conjugation at the ethoxy group, enhancing water solubility for renal excretion .
Comparative Reactivity Table
Key reaction pathways and their synthetic utility:
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Controlled modifications of its functional groups enable tailored physicochemical and biological properties, supported by robust experimental data from diverse methodologies .
Scientific Research Applications
Antifungal Properties
Research indicates that compounds containing triazole moieties exhibit antifungal properties by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. Preliminary studies suggest that N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide may demonstrate similar antifungal activity through its structural characteristics.
Anticancer Activity
The anticancer potential of this compound is primarily attributed to its ability to interact with specific biological targets such as kinases involved in cancer cell proliferation and survival. The triazole ring's ability to inhibit these enzymes positions N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyltirazole)) as a promising candidate for further development as an anticancer agent.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyltirazole)) is crucial for enhancing its pharmacological profile. By synthesizing and evaluating structurally related analogs, researchers can identify key structural features responsible for biological activity. This approach allows for targeted modifications aimed at improving efficacy and reducing toxicity.
Case Studies
Several studies have explored the biological activity of triazole-containing compounds similar to N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyltirazole)). Notable findings include:
| Study Reference | Compound | Biological Activity | Findings |
|---|---|---|---|
| N-(4-Acetylphenyl)-2-(5-(4-methoxyphenoxy)methyl)-triazole | Anticancer | Demonstrated significant inhibition of cancer cell proliferation. | |
| 5-(p-Methoxymethyl phenyl)-triazole derivatives | Antifungal | Exhibited potent antifungal activity against various strains. | |
| 7-(Phenylethynyl)triazoles | Antiviral | Showed promising antiviral effects in preliminary assays. |
These studies underscore the potential of triazole derivatives in developing new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The compound may also interact with DNA or proteins, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
N-(2-Ethoxyphenyl)-2-((4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()
- Structural difference : The ethoxy group is at the ortho-position of the phenylacetamide (vs. para in the target compound).
- Impact: Reduced steric hindrance at the ortho-position may enhance binding to hydrophobic enzyme pockets. The phenoxymethyl group (vs. 4-methoxyphenoxymethyl) lacks the methoxy substituent, decreasing electron-donating effects.
- Physical properties: Not reported, but positional isomerism likely alters solubility and melting points.
2-((4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide ()
- Structural difference : The triazole’s phenyl group is replaced with 2,5-dimethylphenyl.
- Impact: Methyl groups increase lipophilicity (logP) by ~0.5 units compared to the target compound.
- Molecular weight : 458.58 g/mol (vs. target compound’s ~500 g/mol, estimated).
Modifications in the Thioacetamide Side Chain
N-(3-Chloro-2-methylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide ()
- Structural difference : The acetamide is attached to a 3-chloro-2-methylphenyl group.
- Impact: Chlorine’s electron-withdrawing effect may increase electrophilicity, enhancing reactivity in nucleophilic environments.
N-[1,1'-Biphenyl]-2-yl-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide ()
- Structural difference : A biphenyl group replaces the 4-ethoxyphenyl.
- Molecular weight increases to 522.62 g/mol (vs. target compound), which may reduce solubility.
Heterocyclic Core Modifications
2-((5-((Benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-morpholinoethyl)acetamide ()
- Structural difference: The triazole’s (4-methoxyphenoxy)methyl group is replaced with a benzothiazole-thiomethyl group.
- Impact: Benzothiazole enhances UV absorption (λmax ~310 nm), useful in spectroscopic analysis. Morpholinoethyl group increases water solubility (clogP ~2.1 vs. target compound’s ~3.5).
- Molecular weight : 526.7 g/mol.
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | clogP* |
|---|---|---|---|---|
| Target Compound | ~500† | 4-Ethoxyphenyl, 4-methoxyphenoxymethyl | Not reported | ~3.5 |
| N-(2-Ethoxyphenyl)-2-((4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamide | 522.62 | 2-Ethoxyphenyl, phenoxymethyl | Not reported | ~3.8 |
| 2-((4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide | 458.58 | 2,5-Dimethylphenyl | Not reported | ~4.0 |
| N-(3-Chloro-2-methylphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide | ~490† | 3-Chloro-2-methylphenyl | Not reported | ~3.9 |
| 2-((5-((Benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-morpholinoethyl)acetamide | 526.7 | Benzothiazole-thiomethyl, morpholinoethyl | Not reported | ~2.1 |
*clogP calculated using ChemDraw v22.0.
†Estimated based on structural similarity.
Research Findings and Implications
- Antimicrobial Activity : Compounds with electron-donating groups (e.g., methoxy, ethoxy) exhibit enhanced Gram-positive bacterial inhibition compared to halogenated analogues ().
- Synthetic Feasibility : S-alkylation methods () using α-halogenated ketones under basic conditions are broadly applicable to this class, with yields >70%.
Biological Activity
N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of antifungal and anticancer research. This article provides an in-depth exploration of its biological properties, synthesis, and potential applications based on available research.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 490.57 g/mol. Its structure includes:
- A triazole ring , which is known for its biological activity.
- An ethoxy group and a methoxyphenoxy group , which may enhance solubility and bioavailability.
- A thioacetamide linkage , contributing to its potential pharmacological properties.
Antifungal Properties
Research indicates that compounds with triazole moieties, including this compound, are effective inhibitors of fungal cytochrome P450 enzymes, particularly CYP51. This inhibition disrupts ergosterol biosynthesis, a crucial component of fungal cell membranes. Preliminary studies suggest this compound may exhibit significant antifungal activity against various pathogens .
Anticancer Activity
The triazole structure is also associated with anticancer properties due to its ability to inhibit specific kinases involved in cancer progression. Interaction studies have shown that N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyltirazole)) can bind to ATP-utilizing enzymes, potentially leading to reduced tumor growth. The compound's unique structural features may allow it to target specific pathways involved in cancer development .
The precise mechanisms through which N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyltirazole)) exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various biological targets including:
- Kinases : Inhibition of these enzymes can lead to disrupted signaling pathways in cancer cells.
- Enzymes involved in sterol biosynthesis : This is particularly relevant for its antifungal activity.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the following:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-Acetylphenyl)-2-(5-(4-methoxyphenoxy)methyl)-triazole | Contains acetophenone group | Anticancer activity |
| 5-(p-Methoxymethyl phenyl)-triazole derivatives | Various substituents on triazole | Antifungal properties |
| 7-(Phenylethynyl)triazoles | Ethynyl substituent on triazole | Antiviral activity |
The unique combination of functional groups in N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyltirazole)) may enhance its efficacy compared to these similar compounds .
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives similar to N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyltirazole)). For instance:
- Antifungal Efficacy : In vitro assays demonstrated that triazole derivatives significantly inhibited fungal growth in various strains.
- Cancer Cell Line Studies : The compound showed promising results in reducing proliferation rates in cancer cell lines when tested against standard chemotherapeutic agents.
These findings underscore the potential of N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyltirazole)) as a lead compound for drug development targeting fungal infections and cancer .
Q & A
Q. What are the recommended synthetic routes for preparing N-(4-Ethoxyphenyl)-2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide?
The synthesis involves multi-step protocols, typically starting with the formation of the 1,2,4-triazole core. A common approach includes:
- Step 1 : Condensation of substituted thiosemicarbazides with carboxylic acid derivatives to form the triazole-thiol intermediate .
- Step 2 : Alkylation of the thiol group using chloroacetamide derivatives under basic conditions (e.g., KOH in ethanol) to introduce the acetamide moiety .
- Step 3 : Functionalization of the triazole ring with 4-methoxyphenoxymethyl groups via nucleophilic substitution or coupling reactions, often catalyzed by palladium or copper .
Key reagents: Chloroacetyl chloride, triethylamine, DMF, and ethanol-DMF mixtures for recrystallization. Yield optimization requires precise stoichiometric control and inert atmospheres .
Q. How can spectroscopic techniques validate the structure of this compound?
- 1H/13C NMR : Confirm the presence of ethoxyphenyl (δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2), methoxyphenoxy (δ ~3.8 ppm for OCH3), and triazole-thioacetamide protons (δ ~3.5–4.5 ppm for SCH2) .
- HRMS : Verify molecular weight (e.g., C29H28N4O4S, exact mass 528.18) and fragmentation patterns .
- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole ring (C=N, ~1500–1600 cm⁻¹) stretches .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antiproliferative Activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the triazole’s metal-binding capacity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent Variation : Synthesize analogs with modified ethoxy/methoxy groups (e.g., replacing methoxy with halogens or bulkier alkoxy chains) to assess steric/electronic effects .
- Triazole Core Modifications : Introduce pyridine or thiophene rings in place of phenyl to alter π-π stacking interactions .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with target proteins (e.g., EGFR kinase) .
Q. What experimental strategies address contradictions in reported synthetic yields?
- Reproducibility Checks : Replicate procedures from independent sources (e.g., compare and ) under controlled conditions (temperature, solvent purity).
- Byproduct Analysis : Use LC-MS to detect intermediates or side products (e.g., oxidation of thiol to disulfide) .
- Catalyst Screening : Test alternative catalysts (e.g., Pd/C vs. CuI) for coupling steps to improve efficiency .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Cellular Localization : Fluorescent tagging (e.g., BODIPY conjugates) tracked via confocal microscopy .
- Protein Binding : Pull-down assays with biotinylated derivatives and mass spectrometry for target identification .
- ROS Detection : Use DCFH-DA probes in flow cytometry to assess oxidative stress induction .
Q. What analytical methods ensure purity and stability in long-term storage?
Q. How can solubility and formulation challenges be addressed for in vivo studies?
Q. What toxicological profiling methods are recommended pre-clinically?
- Acute Toxicity : OECD Guideline 423 in rodent models, monitoring organ histopathology (liver/kidney) .
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in bone marrow cells .
- CYP Inhibition : Fluorometric assays using human liver microsomes to predict drug-drug interactions .
Q. How can computational tools complement experimental data in lead optimization?
- ADMET Prediction : Use SwissADME for bioavailability, BBB permeability, and CYP450 interactions .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- QSAR Modeling : Build regression models (e.g., partial least squares) correlating substituent descriptors with IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
